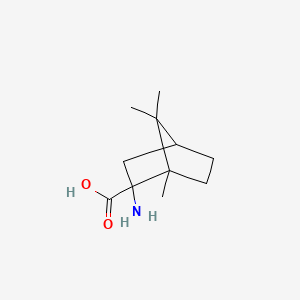![molecular formula C28H33N5O5 B12209412 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12209412.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common approach is the cyclization of N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide, which undergoes double cyclization when heated with toluene-p-sulphonic acid . The resulting erythrinane derivative can be further modified through reduction with Raney nickel and thermolysis of the corresponding sulphoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide-pyridine to form ketones.
Reduction: Reduction with Raney nickel can convert certain functional groups into amides or alcohols.
Substitution: The presence of methoxy and ethoxy groups allows for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide-pyridine
Reducing Agents: Raney nickel
Acids: Toluene-p-sulphonic acid
Major Products
The major products formed from these reactions include erythrinane derivatives, amides, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiulcer activity.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antiulcer activity may involve modulation of gastric acid secretion and protection of the gastric mucosa .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride: Known for its antiulcer activity.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide: Another compound with similar structural features.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate: Used in medicinal chemistry.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C28H33N5O5 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H33N5O5/c1-5-38-15-7-14-32-24(29)20(17-21-26(32)31-25-18(2)8-6-13-33(25)28(21)35)27(34)30-12-11-19-9-10-22(36-3)23(16-19)37-4/h6,8-10,13,16-17,29H,5,7,11-12,14-15H2,1-4H3,(H,30,34) |
InChI Key |
NUCSPEAYODSWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12209330.png)
![1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12209341.png)

![8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12209351.png)


![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12209372.png)
![N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12209386.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209388.png)
![2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol](/img/structure/B12209393.png)
![N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12209398.png)
![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B12209402.png)
![2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole](/img/structure/B12209407.png)
![4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B12209411.png)
